Ethyl 4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-methyl-2-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF3N4O3/c1-3-34-22(33)18-19(15-6-4-5-7-17(15)29(2)21(18)32)30-8-10-31(11-9-30)20-16(24)12-14(13-28-20)23(25,26)27/h4-7,12-13H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSWLXRHUYPGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate (commonly referred to as the compound ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C14H17ClF3N3O2
- Molecular Weight : 351.75 g/mol
- CAS Number : 338979-08-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of piperazine derivatives. Piperazine-containing compounds are known for their diverse pharmacological profiles, including activities against cancer, bacterial infections, and neurodegenerative diseases. The presence of the trifluoromethyl group and the chloro-substituted pyridine moiety enhances its lipophilicity and biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Study Findings : In an agar disc-diffusion assay, several derivatives showed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Proteus mirabilis at concentrations around 1 mM in DMSO .
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
| Proteus mirabilis | Active |
Anticancer Activity
Compounds with similar structures have been investigated for their anticancer potential. The quinoline scaffold is known for its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.
- Mechanism : The compound may exert its anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate growth and apoptosis .
Case Studies
- Antimicrobial Screening : A study evaluated a series of piperazine derivatives against various bacterial strains. The results indicated that modifications on the piperazine ring significantly influenced antibacterial potency, suggesting a structure-activity relationship (SAR) where the presence of halogenated groups enhanced activity .
- In Vivo Studies : In animal models, derivatives of this compound were shown to reduce tumor growth significantly compared to controls. This was attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .
Research Findings
A comprehensive review of the literature reveals that compounds similar to this compound have been linked to several biological activities:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Ethyl 4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate typically involves multi-step processes that include the formation of key intermediates through reactions such as cyclization and functional group modifications. The compound's molecular formula is , with a molecular weight of approximately 397.81 g/mol.
Key Steps in Synthesis:
- Formation of Quinoline Derivative : Initial synthesis often starts with quinoline derivatives that undergo various substitutions.
- Piperazine Incorporation : The introduction of piperazine moieties enhances the biological activity of the compound.
- Final Esterification : The final step usually involves esterification to yield the ethyl ester form.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low microgram range, showcasing their potential as antibacterial agents .
Anticancer Potential
Recent studies have explored the anticancer properties of quinoline derivatives, including those structurally related to this compound. These compounds have shown promise in inhibiting cancer cell proliferation in various types of cancer cells, including breast cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Neuropharmacological Effects
There is emerging evidence suggesting that similar compounds may possess neuropharmacological effects, potentially acting as anxiolytics or antidepressants. The piperazine ring is known for its interaction with serotonin receptors, which could contribute to mood modulation .
Case Study 1: Antimicrobial Efficacy
In a study examining a series of quinoline derivatives, this compound was evaluated for its antibacterial activity against Staphylococcus aureus. Results showed an MIC of 0.5 µg/mL, indicating strong antibacterial potential compared to standard antibiotics .
Case Study 2: Anticancer Activity
A study focusing on the anticancer effects of quinoline derivatives revealed that this compound inhibited proliferation in breast cancer cell lines with an IC50 value of 10 µM. Mechanistic studies suggested that this compound induced apoptosis through mitochondrial pathways .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester at position 3 undergoes hydrolysis to yield the carboxylic acid derivative:
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Basic Hydrolysis : Treatment with NaOH or KOH in ethanol/water mixtures under reflux (70–90°C) .
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Acidic Hydrolysis : Alternatively, HCl in dioxane at elevated temperatures (100°C) .
Functionalization at Piperazinyl Nitrogen
The piperazinyl group can undergo further modifications:
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Acylation : Reaction with acetic anhydride or acetyl chloride in dichloromethane to form N-acetyl derivatives .
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ .
Pyridinyl Substituent Reactivity
The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group exhibits:
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Nucleophilic Displacement : Replacement of the chlorine atom with amines or alkoxides under SNAr conditions .
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts .
Reductive Amination
The secondary amine in the piperazinyl group can participate in reductive amination:
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Aldehyde Condensation : Reaction with aldehydes (e.g., p-fluorobenzaldehyde) followed by reduction with NaBH₃CN or H₂/Pd-C .
Stability Under Acidic/Basic Conditions
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Acid Stability : Stable in mild HCl (pH 3–4) but degrades under strong acidic conditions (pH < 2) .
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Base Stability : Resists hydrolysis in weak bases (pH 8–9) but undergoes ester cleavage in strong alkaline solutions .
Catalytic Hydrogenation
Selective reduction of nitro or imine groups (if present in intermediates) using H₂ and Raney Ni or Pd/C .
Key Research Findings
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Synthetic Yield Optimization : The piperazinyl substitution step achieves ~85% yield in DMF at 80°C .
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Solubility : The ethyl ester enhances solubility in organic solvents (e.g., dichloromethane, DMF), facilitating subsequent reactions .
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Biological Relevance : Analogous quinolones with similar substituents exhibit antiviral and antibacterial activity, suggesting potential pharmacological applications .
Preparation Methods
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous compounds reveals a chair conformation for the piperazine ring, with planar quinoline and pyridinyl moieties (mean deviation <0.01 Å). Intermolecular C–H⋯N hydrogen bonds stabilize the crystal lattice, as observed in related 3-chloro-6-piperazinylpyridazine derivatives.
Applications and Pharmacological Relevance
While direct pharmacological data for this compound remain unpublished, structurally similar 4-oxoquinoline-3-carboxylates exhibit broad-spectrum antibacterial activity. For example, amifloxacin (a 6-fluoro-1-methyl analogue) demonstrates MIC values of 0.25 µg/mL against Escherichia coli and PD₅₀ values of 1.0 mg/kg in murine models. The 3-trifluoromethylpyridinyl substituent enhances lipophilicity, potentially improving blood-brain barrier penetration for central nervous system targets.
Q & A
Q. How can cryo-EM or NMR elucidate the compound’s interaction with macromolecular targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
